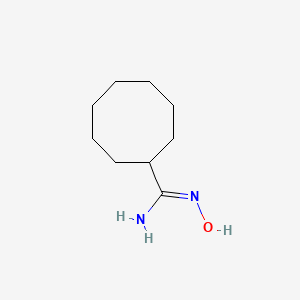

N'-Hydroxycyclooctanecarboximidamide

Description

N'-Hydroxycyclooctanecarboximidamide is a cyclooctane-derived carboximidamide featuring a hydroxylamine substituent on the imidamide nitrogen. Compounds within the N'-hydroxycarboximidamide class are typically synthesized via hydroxylamine-mediated reactions under controlled conditions, as seen in the synthesis of N′-hydroxyindazolecarboximidamides (e.g., stepwise nitrosation, cyanation, and hydroxylamine treatment) . These compounds are often explored for their bioactivity, particularly in drug discovery, due to their ability to modulate enzymatic targets through hydrogen bonding and steric interactions.

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N'-hydroxycyclooctanecarboximidamide |

InChI |

InChI=1S/C9H18N2O/c10-9(11-12)8-6-4-2-1-3-5-7-8/h8,12H,1-7H2,(H2,10,11) |

InChI Key |

FFQYIGIBVRTYMD-UHFFFAOYSA-N |

Isomeric SMILES |

C1CCCC(CCC1)/C(=N/O)/N |

Canonical SMILES |

C1CCCC(CCC1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxycyclooctanecarboximidamide typically involves the reaction of cyclooctanecarboxylic acid with hydroxylamine and subsequent conversion to the imidamide form. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for N’-Hydroxycyclooctanecarboximidamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxycyclooctanecarboximidamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted imidamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-Hydroxycyclooctanecarboximidamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-Hydroxycyclooctanecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

*Data inferred from analogs due to lack of direct evidence.

Key Differentiators

- Ring Size Effects : The cyclooctane ring in this compound confers conformational flexibility, enhancing binding entropy compared to rigid analogs like N-Hydroxycyclopropanecarboximidamide.

- Thermal Stability : N-Hydroxyoctanamide’s higher melting point (78–81°C) vs. N-Hydroxysuccinimide (99–101°C) reflects differences in hydrogen-bonding networks .

- Applications : N-Hydroxysuccinimide dominates in bioconjugation, while N'-hydroxycarboximidamides are niche research tools.

Biological Activity

N'-Hydroxycyclooctanecarboximidamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a cyclooctane backbone. This unique structure allows for various interactions with biological macromolecules, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. It is believed that the compound can form covalent bonds with active sites on enzymes, thereby inhibiting their function. Additionally, it may modulate cellular signaling pathways by interacting with specific receptors, which can lead to alterations in cellular responses.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on various enzymes. For instance, studies have shown its potential as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of endocannabinoids, which are known to have analgesic properties .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against a range of pathogens, including bacteria and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Case Studies

- Analgesic Potential : A study explored the analgesic effects of this compound in animal models. The results indicated a significant reduction in pain responses when administered at specific dosages, suggesting its potential as a novel analgesic agent .

- Antimicrobial Efficacy : In vitro assays demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was comparable to standard antibiotics, highlighting its potential as an alternative therapeutic agent.

- Cellular Interaction Studies : Research utilizing cellular models showed that this compound could modulate inflammatory pathways by reducing the expression of pro-inflammatory cytokines. This suggests its utility in inflammatory conditions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.